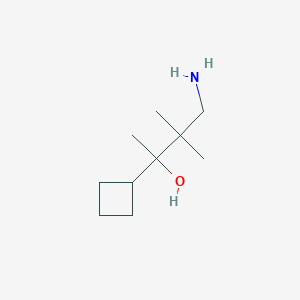
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclobutyl ring, and a tertiary alcohol. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.
Formation of the Tertiary Alcohol: The tertiary alcohol is formed through a reduction reaction, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives, using reducing agents like LiAlH₄ or NaBH₄.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tertiary alcohol can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The amino group and tertiary alcohol can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclobutyl ring adds rigidity to the molecule, influencing its binding properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-cyclobutyl-3,3-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Cyclobutyl-3,3-dimethylbutan-2-ol: Lacks the amino group, affecting its biological activity and reactivity.
4-Amino-3,3-dimethylbutan-2-ol: Lacks the cyclobutyl ring, resulting in different structural and binding properties.
Uniqueness
4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol is unique due to its combination of an amino group, a cyclobutyl ring, and a tertiary alcohol. This unique structure imparts specific reactivity and binding properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-amino-2-cyclobutyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,7-11)10(3,12)8-5-4-6-8/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
HAAONCSNXXHAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C)(C1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















